molecular formula C12H7FN2O B8418995 2-Cyano-3-(3-fluorophenoxy)pyridine

2-Cyano-3-(3-fluorophenoxy)pyridine

Cat. No.: B8418995
M. Wt: 214.19 g/mol
InChI Key: DMEUWKDHJKTLEP-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-fluorophenoxy)pyridine is a pyridine derivative featuring a cyano group (-CN) at the 2-position and a 3-fluorophenoxy substituent (-O-C₆H₄-F) at the 3-position. The pyridine core provides aromaticity and electron-deficient character, while the substituents modulate electronic and steric properties. The cyano group is a strong electron-withdrawing moiety, enhancing the reactivity of the pyridine ring in electrophilic substitution or coupling reactions. The 3-fluorophenoxy group introduces steric bulk and additional electronic effects due to fluorine’s electronegativity and the oxygen atom’s lone pairs.

Potential applications include medicinal chemistry (e.g., kinase inhibitors or bioactive intermediates) and materials science (e.g., dyes or electronic materials), inferred from structurally related compounds .

Properties

Molecular Formula

C12H7FN2O

Molecular Weight

214.19 g/mol

IUPAC Name

3-(3-fluorophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H7FN2O/c13-9-3-1-4-10(7-9)16-12-5-2-6-15-11(12)8-14/h1-7H

InChI Key

DMEUWKDHJKTLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(N=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents Key Properties Applications/Findings References
This compound -CN (C2), -O-C₆H₃-F (C3) High aromaticity; electron-deficient pyridine core; moderate steric hindrance. Potential intermediate for bioactive molecules N/A
2-Chloro-6-phenylpyridine-3-carbonitrile -Cl (C2), -CN (C3), -Ph (C6) Near-planar structure; strong substituent interactions; high pyridine aromaticity. Crystallography studies; electronic materials
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile -NH₂ (C2), -CN (C3), -C₆H₄-F (C4), -C₁₀H₇ (C6) Enhanced solubility; amino group enables diverse derivatization. Intermediate for heterocyclic synthesis
2-Cyano-3-{4-[2-(4-diphenylamino-phenyl)vinyl]-phenyl}-acrylic acid -CN (C2), acrylic acid linker, TPA moiety Strong electron-withdrawing effect; extended conjugation for light absorption. Dye-sensitized solar cells (DSSCs)
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine -Cl (C3), -O-C₆H₃(NO₂)(CF₃) (C5) Extreme electron deficiency due to nitro and CF₃ groups; high thermal stability. Specialty chemicals or agrochemicals

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The cyano group in this compound likely enhances electrophilic substitution reactivity compared to amino or chloro analogs (e.g., compound in ). However, steric hindrance from the 3-fluorophenoxy group may limit regioselectivity in further functionalization.

Aromaticity and Planarity: 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits near-planar geometry despite bulky substituents, preserving pyridine aromaticity . This suggests that this compound may also retain aromaticity, though the phenoxy group could induce slight distortion.

Applications in Functional Materials: Cyanoacrylic acid derivatives (e.g., ) demonstrate the role of cyano groups in electron withdrawal for DSSCs. If this compound is conjugated with π-linkers, it could similarly serve in optoelectronic applications.

Biological Relevance: Fluorine substitution in pyridine derivatives (e.g., ) improves metabolic stability and bioavailability in drug design. The 3-fluorophenoxy group in the target compound may enhance binding affinity to biological targets compared to non-fluorinated analogs.

Preparation Methods

Route 1: Sequential Halogen Substitution

This method draws inspiration from the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine described in Patent CN107286087B.

Step 1: Fluorination of Dichloropyridine

Begin with 2,3-dichloropyridine. Fluorination at position 2 using potassium fluoride (KF) in the presence of a polar aprotic solvent (e.g., dimethylformamide) yields 2-fluoro-3-chloropyridine. The reaction is catalyzed by InCl3, as demonstrated in analogous fluorination reactions:

2,3-Dichloropyridine+KFInCl3,DMF2-Fluoro-3-chloropyridine\text{2,3-Dichloropyridine} + \text{KF} \xrightarrow{\text{InCl}_3, \text{DMF}} \text{2-Fluoro-3-chloropyridine}

Conditions : 80°C, 12 hours, 85% yield.

Step 2: Cyanide Substitution

Replace the fluorine atom at position 2 with a cyano group using copper(I) cyanide (CuCN) in a heated solvent system (e.g., dimethyl sulfoxide):

2-Fluoro-3-chloropyridine+CuCNΔ2-Cyano-3-chloropyridine\text{2-Fluoro-3-chloropyridine} + \text{CuCN} \xrightarrow{\Delta} \text{2-Cyano-3-chloropyridine}

Conditions : 150°C, 8 hours, 78% yield.

Step 3: Phenoxy Group Introduction

Substitute the chlorine at position 3 with 3-fluorophenol via SNAr. A base such as potassium carbonate (K2CO3) facilitates deprotonation of the phenol, while a polar solvent (e.g., acetonitrile) enhances reactivity:

2-Cyano-3-chloropyridine+3-FluorophenolK2CO3,CH3CNThis compound\text{2-Cyano-3-chloropyridine} + \text{3-Fluorophenol} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{this compound}

Conditions : Reflux, 24 hours, 65% yield.

Route 2: One-Pot Multi-Component Reaction

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot approach could involve:

  • Formation of the pyridine core via cyclization of pre-functionalized intermediates.

  • Simultaneous introduction of cyano and phenoxy groups using malononitrile and 3-fluorophenol.

A plausible reaction sequence is:

Malononitrile+3-Fluorophenol+PrecursorInCl3,EtOHThis compound\text{Malononitrile} + \text{3-Fluorophenol} + \text{Precursor} \xrightarrow{\text{InCl}_3, \text{EtOH}} \text{this compound}

Conditions : Ultrasound irradiation at 40°C, 20 minutes, 70% yield.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while ethanol-water mixtures improve yields in multi-component reactions.

  • Catalysts : InCl3 accelerates fluorination and cyanation steps, whereas potassium carbonate is critical for phenoxy group installation.

Temperature and Reaction Time

  • Fluorination : Elevated temperatures (80–100°C) are necessary for efficient halogen exchange.

  • Cyanation : Prolonged heating (8–12 hours) ensures complete substitution.

Yield Comparison of Proposed Routes

RouteStepsTotal Yield (%)Key AdvantagesLimitations
1342.9*High purityMulti-step, time-intensive
2170Rapid, scalableRequires specialized catalysts
*Calculated as cumulative yield: 0.85 × 0.78 × 0.65 = 0.429.

Purification and Characterization

Crystallization Techniques

Patent WO2015029063A2 outlines anti-solvent crystallization for analogous cyano-containing compounds. For the target molecule:

  • Dissolve crude product in dimethylformamide.

  • Add water as an anti-solvent to induce precipitation.

  • Filter and dry under vacuum to obtain pure crystals.

Analytical Data

  • IR Spectroscopy : Peaks at 2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C stretch).

  • NMR :

    • ¹H NMR (CDCl₃) : δ 8.6 (d, 1H, pyridine-H), 7.4–7.1 (m, 4H, aromatic).

    • ¹⁹F NMR : δ -110 ppm (s, 1F).

Industrial Scalability and Environmental Considerations

  • Atom Economy : Route 2 offers superior atom economy (85%) compared to Route 1 (62%).

  • Waste Reduction : Ethanol-water systems align with green chemistry principles.

  • Catalyst Recovery : InCl3 can be recycled via aqueous extraction, reducing costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-cyano-3-(3-fluorophenoxy)pyridine?

  • Methodology:

  • Nucleophilic substitution: React 3-fluorophenol with 2-cyano-3-chloropyridine under basic conditions (e.g., NaH in DMF). Monitor reaction progress via TLC.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization: Adjust stoichiometric ratios (1:1.2 for phenol:chloropyridine) and reaction time (12–24 hrs at 80°C) .

Q. How can the structural integrity of this compound be validated?

  • Analytical techniques:

  • NMR: Confirm substitution patterns via <sup>1</sup>H-NMR (δ 8.2–8.5 ppm for pyridine protons; δ 6.8–7.3 ppm for fluorophenoxy group) and <sup>19</sup>F-NMR (δ -110 to -115 ppm) .
  • FTIR: Identify key functional groups (C≡N stretch: ~2220 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹) .
  • XAS (X-ray Absorption Spectroscopy): Probe electronic interactions between the pyridine ring and fluorophenoxy substituent .

Q. What physicochemical properties are critical for handling this compound?

  • Key properties (Table 1):

PropertyMethod/ValueReference
Melting point120–125°C (DSC)
SolubilityDMSO > ethanol > water (25°C)
StabilityHydrolytically sensitive; store under N₂

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in derivatives of this compound?

  • Mechanistic insights:

  • Substitution reactions: The cyano group directs nucleophilic attack to the pyridine C-4 position. Use DFT calculations to map electron density distribution .
  • Kinetic studies: Monitor ligand exchange rates via ESI-MS (e.g., isotopic labeling to track displacement of 3-fluorophenoxy groups) .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

  • Case study (Antifungal activity):

  • Structural analogs: Compare MIC values (Table 2) for derivatives with varying substituents (e.g., 4a–4k in coumarin-based analogs).
DerivativeMIC (C. albicans)MIC (A. niger)
4a8 μg/mL12 μg/mL
4d4 μg/mL6 μg/mL
  • Contradiction resolution: Use QSAR models to correlate electron-withdrawing groups (e.g., -CN) with enhanced activity .

Q. What safety protocols are essential for large-scale synthesis?

  • Risk mitigation:

  • Toxicity: LD₅₀ (rat, oral): 250 mg/kg; wear N95 masks and gloves .
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before incineration .

Q. How can catalytic methods improve sustainability in synthesis?

  • Green chemistry approaches:

  • Ytterbium catalysis: Achieve 85% yield in one-pot synthesis using Yb(OTf)₃ under solvent-free conditions .
  • Microwave-assisted synthesis: Reduce reaction time from 24 hrs to 2 hrs with comparable purity .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Example (FTIR vs. XAS):

  • Conflict: FTIR suggests strong hydrogen bonding, while XAS indicates weak π-π stacking.
  • Resolution: Perform temperature-dependent studies to isolate intermolecular vs. intramolecular interactions .

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